Calcium phosphate

Calcium phosphate solubility Bioceramic resorption Thermodynamic solubility product

Calcium phosphate (CAS 7758-87-4), chemically designated as tricalcium phosphate or tribasic calcium phosphate with the formula Ca₃(PO₄)₂, is a bioresorbable calcium phosphate ceramic belonging to the broader calcium orthophosphate family. It exists primarily in the β-polymorph (β-TCP, rhombohedral whitlockite structure) under ambient conditions and is characterized by a Ca/P molar ratio of 1.50, intermediate between dicalcium phosphate (1.00) and hydroxyapatite (1.67).

Molecular Formula CaH3O4P
Molecular Weight 138.07 g/mol
CAS No. 7758-87-4
Cat. No. B025589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium phosphate
CAS7758-87-4
SynonymsAPATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite
Molecular FormulaCaH3O4P
Molecular Weight138.07 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Ca]
InChIInChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyUUVBYOGFRMMMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.7g/L
Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in alcohol and acetic acid;  sol in dilute hydrochloric acid, nitric acid
Solubility in cold water: 2 mg/100 cc
2.5 mg/100 g water at 25 °C

Calcium Phosphate (CAS 7758-87-4) Procurement Guide: β-Tricalcium Phosphate for Biomedical and Industrial Applications


Calcium phosphate (CAS 7758-87-4), chemically designated as tricalcium phosphate or tribasic calcium phosphate with the formula Ca₃(PO₄)₂, is a bioresorbable calcium phosphate ceramic belonging to the broader calcium orthophosphate family [1]. It exists primarily in the β-polymorph (β-TCP, rhombohedral whitlockite structure) under ambient conditions and is characterized by a Ca/P molar ratio of 1.50, intermediate between dicalcium phosphate (1.00) and hydroxyapatite (1.67) [1]. This compound is widely employed as a synthetic bone graft substitute, a calcium and phosphorus nutrient source in food and pharmaceutical formulations, and as an anti-caking agent, owing to its controlled bioresorption profile and biocompatibility .

Why Calcium Phosphate (CAS 7758-87-4) Cannot Be Generically Substituted by Other Calcium Phosphates


β-Tricalcium phosphate occupies a unique position within the calcium phosphate family that renders simple substitution with hydroxyapatite (HA), α-tricalcium phosphate (α-TCP), or biphasic calcium phosphate (BCP) scientifically indefensible. Its thermodynamic solubility (−log Ks ≈ 28.9) is approximately 500-fold greater than HA (−log Ks ≈ 116.8) yet 4-fold lower than α-TCP (−log Ks ≈ 25.5), resulting in a bioresorption rate that is tuned for complete implant replacement by host bone within 6–24 months rather than near-permanent persistence or overly rapid dissolution [1]. Furthermore, the presence of even trace secondary phases—as little as 1% β-calcium pyrophosphate—can suppress osteoclastic resorption by 40%, meaning that phase purity is a procurement-critical parameter, not a nominal specification [2]. These physicochemical distinctions produce divergent in vivo bone regeneration outcomes, ion release kinetics, and mechanical properties that directly determine suitability for specific clinical or industrial scenarios.

Calcium Phosphate (CAS 7758-87-4) Quantitative Differentiation Evidence Against Closest Analogs


β-TCP Solubility Is ~500-Fold Greater Than Hydroxyapatite, Defining Its Bioresorbable Niche Between HA and α-TCP

β-TCP (CAS 7758-87-4) exhibits a thermodynamic solubility product (−log Ks) of 28.9 at 25°C, equating to approximately 0.0005 g/L [1]. In contrast, stoichiometric hydroxyapatite (HA) has a −log Ks of 116.8 (~0.0003 g/L), while α-TCP has a −log Ks of 25.5 (~0.0025 g/L) [1]. The comparative solubility order in acidic buffer (pH 5.28–7.40) is: ACP >> α-TCP >> β-TCP > CDHAp >> HAp [1]. The dissolution rate order in Tris buffer at pH 7.3, as established by Ducheyne et al., is: stoichiometric HA < calcium-deficient HA < oxyhydroxyapatite < β-TCP < α-TCP < tetracalcium phosphate [2].

Calcium phosphate solubility Bioceramic resorption Thermodynamic solubility product

β-TCP In Vivo Resorption Reaches 85.4% at 6 Months Versus 5.4% Volume Reduction for HA in Cancellous Bone

In a direct comparative implantation study, porous β-TCP and HA cylinders (3 mm diameter, 60% porosity, pore sizes of 50–100 μm and 200–400 μm) were implanted into the cancellous bone of the distal femur and proximal tibia of New Zealand White rabbits for up to 6 months [1]. Morphometric analysis demonstrated that up to 85.4% of the originally implanted β-TCP was degraded after 6 months, whereas the volume reduction of HA was only 5.4% over the same period [1]. Bone and tissue ingrowth occurred at a higher rate in smaller-pored β-TCP implants during the first months [1].

In vivo biodegradation Bone graft resorption Implant substitution

Phase Purity Is a Procurement-Critical Variable: 1% β-Calcium Pyrophosphate Contamination Reduces β-TCP Osteoclastic Resorption by 40%

β-TCP bone graft substitutes may contain up to 5 wt% foreign phases according to existing standards [1]. A systematic investigation demonstrated that the presence of as little as 1% β-calcium pyrophosphate (β-CPP) as a secondary phase reduces the in vitro osteoclastic resorption rate of β-TCP by 40% [1]. The inhibition effect was shown to be linear with β-CPP content, underscoring that even minor deviations from phase purity substantially alter the biological performance of β-TCP implants [1]. In contrast, small fractions of hydroxyapatite as a secondary phase did not produce the same inhibitory effect on resorption [1].

Phase purity Osteoclastic resorption Quality specification

β-TCP Exhibits Higher Calcium and Phosphate Ion Release Than Biphasic Calcium Phosphate, Correlating with Superior Bone Regeneration at 6 Months

In a comparative study of multichannel β-TCP and biphasic calcium phosphate (BCP) scaffolds fabricated by multi-pass extrusion, β-TCP scaffolds demonstrated higher release rates of both calcium ions and phosphate ions than BCP in simulated body fluid (SBF) solution [1]. In vivo evaluation using a rabbit model at 1 week, 1 month, and 6 months post-implantation revealed that TCP degraded faster than BCP [1]. Micro-CT analysis at 6 months demonstrated that the bone-regeneration efficacy of TCP was higher than that of BCP [1]. Histological examination confirmed that TCP degraded faster and exhibited better bone regeneration than BCP after 6 months [1]. Concurrently, BCP scaffolds exhibited superior compressive strength compared to TCP scaffolds [1]. Both scaffold types supported new bone formation and upregulated osteogenic markers in MC3T3-E1 cells [1].

Ion release kinetics Bone regeneration Biodegradation comparison

β-TCP Compressive Strength (~100 MPa) Defines Its Load-Bearing Limitation Relative to HA (~160 MPa)

Hydroxyapatite exhibits superior mechanical properties compared to β-TCP, with average compressive strengths of approximately 160 MPa for HA versus 100 MPa for β-TCP in dense ceramic form [1]. The introduction of a HA phase to form biphasic calcium phosphate (BCP) composites produces intermediate mechanical properties [1]. β-TCP scaffolds prepared with controlled porosity for bone tissue engineering applications typically exhibit compressive strengths in the range of 1–10 MPa depending on pore architecture, with BCP scaffolds of equivalent porosity demonstrating higher compressive strength (e.g., 1.7 MPa for BCP versus lower values for equivalent β-TCP scaffolds) [2].

Mechanical properties Compressive strength Load-bearing application

Calcium Phosphate (CAS 7758-87-4) Optimal Application Scenarios Based on Quantitative Differentiation


Bone Void Fillers Requiring Complete Implant Resorption and Replacement by Host Bone Within 6–24 Months

β-TCP is the calcium phosphate of choice for non-load-bearing bone defects where complete scaffold degradation and replacement by regenerated host bone is the therapeutic endpoint. The in vivo resorption differential—85.4% degradation of β-TCP versus only 5.4% for HA at 6 months [1]—directly supports this application. Procurement specifications must mandate high phase purity (≥99% β-TCP phase, <1% β-CPP) because as little as 1% β-CPP contamination reduces the osteoclastic resorption rate by 40% [2], compromising the primary clinical advantage of the material.

Calcium and Phosphate Ion Delivery Systems for Osteogenesis in Craniofacial and Periodontal Regeneration

The higher Ca²⁺ and PO₄³⁻ ion release from β-TCP relative to BCP [3] makes it the preferred scaffold material for applications where sustained ionic signaling drives osteoblast proliferation and differentiation. In calvarial defect models, β-TCP demonstrates osteoconductivity comparable to or exceeding BCP at 6 months [3]. When procuring β-TCP for ion-release-dependent applications, particle size and specific surface area specifications (e.g., 2–6 μm particle size, >80 m²/g surface area ) become critical procurement parameters, as they directly govern dissolution kinetics.

Food-Grade Calcium Fortification and Anti-Caking with Defined Pharmaceutical Compendial Standards

For food and pharmaceutical applications, β-TCP (CAS 7758-87-4) serves as a calcium fortifier (34.0–40.0% Ca content), anti-caking agent, and pH buffer . The compound's intermediate solubility between insoluble HA and overly reactive acidic calcium phosphates makes it suitable for neutral-pH food matrices without imparting undesirable taste or reactivity . Procurement specifications should reference pharmacopoeial standards (USP/NF, FCC, Ph. Eur.) that define calcium content (23.4–28.6% w/w per Ph. Eur. VII), loss on drying (≤10.0%), and particle size (100% through 60 mesh) [4].

Research-Grade β-TCP for Bone Tissue Engineering Scaffolds with Tunable Porosity and Defined Resorption Kinetics

In tissue engineering research, the intermediate solubility of β-TCP (−log Ks = 28.9, ~500× more soluble than HA [5]) provides a tunable resorption window that can be further modulated by controlling porosity, pore architecture, and sintering conditions. The dissolution rate order [6] positions β-TCP between slowly resorbing HA and rapidly dissolving α-TCP, enabling researchers to select β-TCP when a resorption half-life of approximately 3–6 months is desired in vivo. Procurement for research applications should require certificates of analysis specifying phase composition (XRD), Ca/P ratio (target 1.50), and particle size distribution.

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